![molecular formula C8H8F2N2O2 B2971396 2-(Difluoromethoxy)benzohydrazide CAS No. 333430-83-4](/img/structure/B2971396.png)
2-(Difluoromethoxy)benzohydrazide
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Description
2-(Difluoromethoxy)benzohydrazide is a chemical compound with the molecular formula C8H8F2N2O2 . It has a molecular weight of 202.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(Difluoromethoxy)benzohydrazide is 1S/C8H8F2N2O2/c9-8(10)14-6-4-2-1-3-5(6)7(13)12-11/h1-4,8H,11H2,(H,12,13) .Physical And Chemical Properties Analysis
2-(Difluoromethoxy)benzohydrazide is a powder that is stored at room temperature . It has a molecular weight of 202.16 .Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
Researchers have developed novel fluorescence probes to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase, using derivatives of 2-(Difluoromethoxy)benzohydrazide. These probes, HPF and APF, show minimal fluorescence on their own but yield a strongly fluorescent compound, fluorescein, upon reaction with hROS and hypochlorite, enabling specific detection and differentiation of reactive oxygen species in biological systems (Setsukinai et al., 2003).
Covalent Organic Frameworks
Condensation of derivatives with hydrazone linkages, including structures related to 2-(Difluoromethoxy)benzohydrazide, has led to the creation of new covalent organic frameworks (COFs). These frameworks, identified as COF-42 and COF-43, exhibit high crystallinity, excellent chemical and thermal stability, and permanent porosity, expanding the scope of applications for COFs in material science and engineering (Uribe-Romo et al., 2011).
Antioxidant Activity of Derivatives
New derivatives synthesized from 2-(Difluoromethoxy)benzohydrazide have shown significant antioxidant activities. These derivatives exhibit better radical scavenging in assays compared to known antioxidants, indicating their potential as therapeutic agents in diseases related to oxidative stress (Nazarbahjat et al., 2014).
Catalytic and DNA Binding Activities
Research on Schiff base ligands derived from benzohydrazide compounds has revealed their utility in catalysis, DNA binding, and antibacterial activities. These ligands, through their metal complexes, offer insights into their roles in biological systems and potential applications in medicinal chemistry (El‐Gammal et al., 2021).
Synthesis of CF2H-containing Heterocycles
Methods for the oxydifluoromethylation of olefinic amides using difluoromethyl sulfones have been explored, leading to the efficient synthesis of CF2H-containing benzoxazines and oxazolines. This process highlights the utility of difluoromethoxy derivatives in synthesizing functionalized heterocycles for pharmaceutical applications (Fu et al., 2016).
properties
IUPAC Name |
2-(difluoromethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)14-6-4-2-1-3-5(6)7(13)12-11/h1-4,8H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPIOLPQNRDLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)benzohydrazide |
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